molecular formula C10H12N4O5 B13407767 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B13407767
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-GAWUUDPSSA-N
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Description

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a compound that belongs to the class of purine nucleosides. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include trimethylsilyl chloride (TMSCl) and silver nitrate (AgNO3) as catalysts. The reaction is usually carried out in an anhydrous solvent such as acetonitrile under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale glycosylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of biocatalysts and enzyme-mediated synthesis is also explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted purine nucleosides, each with distinct chemical and biological properties.

Scientific Research Applications

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying nucleoside chemistry.

    Biology: Plays a role in studying cellular processes involving nucleosides and nucleotides, such as DNA replication and repair.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

    Pathways: It can inhibit the synthesis of nucleic acids by acting as a chain terminator during DNA or RNA synthesis, thereby preventing the replication of viruses or the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure but different biological functions.

    Guanosine: Another purine nucleoside with distinct roles in cellular processes.

    Inosine: A nucleoside that plays a role in RNA editing and has potential therapeutic applications.

Uniqueness

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its versatility in scientific research and potential therapeutic applications make it a compound of significant interest.

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7-,10-/m1/s1

InChI Key

UGQMRVRMYYASKQ-GAWUUDPSSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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